Inosine 5'-monophosphate disodium salt hydrate

Description

BenchChem offers high-quality Inosine 5'-monophosphate disodium salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Inosine 5'-monophosphate disodium salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

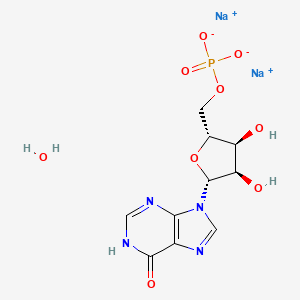

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCIGEIXDXQSGM-MSQVLRTGSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4Na2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192013-78-7, 4691-65-0, 352195-40-5 |

Source

|

| Record name | Disodium 5'-inosinate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192013787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine 5'-monophosphate disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSINE 5'-MONOPHOSPHATE, DISODIUM SALT HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 5'-INOSINATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ6R6P2Y0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Inosine 5'-monophosphate Disodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine 5'-monophosphate disodium salt hydrate (IMP), a purine ribonucleotide, holds a pivotal position at the intersection of biochemistry, food science, and pharmacology. It is the first nucleotide formed during de novo purine synthesis and serves as a critical precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] Industrially, it is widely recognized as the food additive E631, a flavor enhancer that imparts the "umami" or savory taste, often in synergy with monosodium glutamate (MSG).[3][4] Beyond its role in gustation, IMP is integral to cellular energy metabolism and signaling. Its potential as a therapeutic agent and its use as a substrate in enzymatic research are areas of growing interest.[2][5] This guide provides a comprehensive technical overview of IMP's chemical properties, biochemical significance, industrial applications, analytical methodologies, and regulatory status, offering a foundational resource for professionals in research and development.

Chemical and Physical Properties

Inosine 5'-monophosphate disodium salt hydrate is the stable, hydrated sodium salt of inosinic acid.[6] It typically appears as a white to off-white crystalline powder and is soluble in water.[7][8] The anhydrous form has a molecular weight of 392.17 g/mol .[2][3]

| Property | Value | Source(s) |

| Chemical Name | Disodium inosine-5'-monophosphate hydrate | [9] |

| Synonyms | 5'-IMP-Na2, Disodium inosinate, E631 | [2][3][10] |

| CAS Number | 352195-40-5 (hydrate) | [2][6][10] |

| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P · xH₂O | [3][8][10] |

| Molecular Weight | 392.17 g/mol (anhydrous basis) | [2][10] |

| Appearance | White to almost white powder or crystals | [2][7] |

| Solubility | Soluble in water, sparingly soluble in ethanol | [8][9] |

| Purity | Typically ≥97.0% (anhydrous basis) | [9] |

Biochemical Significance and Mechanism of Action

IMP occupies a central hub in purine metabolism, the pathways responsible for synthesizing the building blocks of DNA and RNA.[11]

Role in Purine Metabolism

Purines are synthesized through two main pathways: de novo synthesis and salvage pathways.

-

De Novo Synthesis: This pathway builds the purine ring from simpler precursors like amino acids (glycine, glutamine, aspartic acid), CO₂, and formyl groups.[11] The pathway culminates in the synthesis of IMP, which is the first compound in the pathway to feature a complete purine ring system.[11][12]

-

Precursor to AMP and GMP: From IMP, the pathway bifurcates.[12]

-

One branch leads to the formation of Adenosine Monophosphate (AMP) in a GTP-dependent process.[12]

-

The other branch, requiring ATP, leads to the synthesis of Guanosine Monophosphate (GMP).[12] This reciprocal energy requirement is a key regulatory mechanism that balances the cellular pools of adenine and guanine nucleotides.[12]

-

-

Salvage Pathway: This pathway recycles purine bases from the degradation of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can catalyze the reaction of hypoxanthine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to reform IMP.[13]

Causality Insight: The central role of IMP makes the enzyme IMP dehydrogenase (IMPDH), which catalyzes the rate-limiting step in GMP synthesis, a significant target for drug development.[14][15] Inhibitors of IMPDH can selectively deplete guanine nucleotides in rapidly proliferating cells, such as lymphocytes or cancer cells, forming the basis for immunosuppressive and anti-cancer therapies.[14][16]

Caption: Central role of IMP in purine metabolism.

Mechanism as a Flavor Enhancer

The primary industrial application of disodium inosinate is as a food additive (E631) to confer and enhance the umami taste.[4][17] Umami, the fifth basic taste, is described as savory or meaty.[4]

-

Synergistic Effect: IMP exhibits a powerful synergistic effect with monosodium glutamate (MSG).[18][19] When combined, the perceived umami intensity is significantly greater than the sum of the individual components.[18] This synergy allows food manufacturers to create a robust savory flavor while potentially reducing the overall sodium content.[17] The combination of disodium inosinate and disodium guanylate (E627) is known as disodium 5'-ribonucleotides (E635).[3][20]

-

Receptor Interaction: The mechanism of this synergism occurs at the taste receptor level. Glutamate acts as an agonist for umami taste receptors (T1R1/T1R3). 5'-ribonucleotides like IMP do not activate the receptor on their own but act as allosteric modulators, binding to a different site on the receptor to enhance its response to glutamate.[18]

Applications in Research and Industry

Food Industry

Disodium inosinate is a widely used flavor enhancer found in a variety of processed foods, including instant noodles, potato chips, soups, sauces, and processed meats.[3][21] It is valued for its ability to enhance and round out flavors, providing a more complex and satisfying taste profile.[21] Production is typically achieved through bacterial fermentation of sugars, though it can also be derived from animal sources.[3][22]

Pharmaceutical and Drug Development

The central metabolic role of IMP and its derivatives makes them subjects of intense research.

-

Therapeutic Potential: Inosine, the nucleoside precursor to IMP, has been investigated for its neuroprotective, anti-inflammatory, and immunomodulatory properties.[5][23][24] Studies have explored its potential in conditions like stroke, spinal cord injury, Parkinson's disease, and multiple sclerosis.[5][16] However, clinical trial results have been mixed, and concerns exist regarding the metabolic conversion of inosine to uric acid, which can exacerbate gout or cause kidney stones.[5][25]

-

Enzymatic Research: IMP is a crucial substrate for studying the kinetics and specificity of enzymes like IMP dehydrogenase (IMPDH), which is a key target for antiviral and immunosuppressive drugs.[2][10][15]

-

Cell Culture: As a nucleotide, IMP is sometimes included as a component in cell culture media to support the growth of cells that may have limited de novo synthesis capabilities or are grown in purine-deficient conditions.[8]

Biotechnology and Infant Nutrition

Dietary nucleotides are considered semi-essential nutrients, particularly for infants, whose rapid growth and developing immune systems create high demand.[26][27] Nucleotides are naturally present in human milk and are often added to infant formulas.[28][29] Research suggests that nucleotide supplementation may offer benefits such as enhanced immune responses, improved gut health and microflora, and better lipid metabolism.[26][27][28]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the accurate quantification of disodium inosinate in various matrices, from food products to biological samples.

Protocol: Quantification of Disodium IMP in a Food Matrix by HPLC-UV

This protocol provides a validated method for determining the concentration of disodium inosinate in a flavor enhancer product.

-

Principle: The method separates IMP from other components in the sample using a reverse-phase C18 column. The quantification is achieved by detecting its UV absorbance at approximately 254-255 nm and comparing the peak area to a standard curve generated from known concentrations of an IMP standard.[30][31][32]

-

Apparatus and Reagents:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Analytical balance, volumetric flasks, pipettes.

-

Syringe filters (0.45 µm).

-

Inosine 5'-monophosphate disodium salt hydrate standard (≥98% purity).

-

Potassium phosphate monobasic (KH₂PO₄).

-

Methanol (HPLC grade).

-

Deionized water (18.2 MΩ·cm).

-

-

Methodology:

-

Mobile Phase Preparation:

-

Prepare a potassium phosphate buffer (e.g., 20 mM, pH adjusted to ~6.0). Rationale: A buffer is critical for maintaining a stable pH, which ensures consistent retention times and sharp peak shapes for the acidic analyte.

-

The mobile phase is typically a mixture of this buffer and an organic modifier like methanol. A common starting point is 95:5 (v/v) buffer to methanol.[30]

-

Filter and degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Accurately weigh about 25 mg of the IMP standard and dissolve it in a 50 mL volumetric flask with deionized water to create a stock solution (~500 µg/mL).

-

Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL). Rationale: A multi-point calibration curve provides a more accurate quantification over a range of concentrations than a single-point calibration.

-

-

Sample Preparation:

-

Accurately weigh a representative portion of the homogenized food sample (e.g., 1 g of a powdered soup mix).

-

Dissolve the sample in a known volume of deionized water (e.g., 100 mL). Extraction can be aided by sonication or heating in a water bath.[30]

-

Filter the resulting solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

-

Dilute the filtered sample as necessary to ensure the final concentration falls within the range of the calibration curve.

-

-

Chromatographic Conditions:

-

Analysis and Calculation:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Verify linearity (R² > 0.995).

-

Inject the prepared sample solutions.

-

Calculate the concentration of IMP in the sample using the regression equation from the calibration curve.

-

Account for all dilution factors to report the final amount of IMP in the original sample (e.g., in mg/g or %).

-

-

Caption: Workflow for IMP quantification by HPLC.

Safety and Regulatory Information

Disodium inosinate is recognized as safe for consumption by major international regulatory bodies.

-

FDA (U.S. Food and Drug Administration): It is classified as Generally Recognized as Safe (GRAS) for its intended use as a flavor enhancer in food.[33][34]

-

EFSA (European Food Safety Authority): It is an authorized food additive in the European Union, designated by the E number E631.[4][33][35]

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives): The committee has evaluated disodium inosinate and established an Acceptable Daily Intake (ADI) of "not specified," indicating very low toxicity.[4][33][36]

While generally considered safe, individuals with conditions like gout or high uric acid levels are sometimes advised to be cautious with high intake of purine-rich substances, as IMP is metabolized to uric acid in the body.[33][37] However, the average daily intake from its use as a food additive (around 4 mg/day in the U.S.) is minuscule compared to the intake of naturally occurring purines from a typical diet (around 2 g/day ).[3][38]

Conclusion

Inosine 5'-monophosphate disodium salt hydrate is a multifaceted molecule of significant importance. In the industrial realm, its role as a synergistic umami flavor enhancer is well-established and critical to modern food production. Biochemically, it represents a vital nexus in purine metabolism, providing the foundational structure for the synthesis of adenine and guanine nucleotides. This central role has made it and its associated metabolic pathways a fertile ground for drug discovery, particularly in the fields of immunology and oncology. As research continues to unravel the broader physiological effects of nucleotides, the potential applications for IMP in therapeutics, specialized nutrition, and biotechnology are likely to expand, reinforcing its status as a molecule of enduring scientific and commercial interest.

References

-

Disodium inosinate. (n.d.). In Wikipedia. Retrieved from a Google search.[3]

-

Disodium Inosinate. (n.d.). KidsAdvisory. Retrieved from a Google search.[33]

-

Purine metabolism. (n.d.). In Wikipedia. Retrieved from a Google search.[11]

-

An Overview of Disodium Inosinate (E631). (2024, October 2). FoodWrite. Retrieved from a Google search.[35]

-

Inosine monophosphate. (n.d.). Chromozoom Knowledge Base. Retrieved from a Google search.[1]

-

Han, J. (2020, February 11). What Is Disodium Inosinate (E631) In Food: Uses, Safety, Side Effects. foodadditives. Retrieved from a Google search.[4]

-

Inosine 5′-monophosphate disodium salt hydrate ≥99.0% (HPLC). (n.d.). Sigma-Aldrich. Retrieved from a Google search.[2]

-

The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′‐Inosinate. (2025, August 7). Semantic Scholar. Retrieved from a Google search.[18]

-

Steps in the pathway for Inosine Monophosphate (IMP). (2024, October 2). YouTube. Retrieved from a Google search.[13]

-

Chapter 27. (n.d.). wiley.com. Retrieved from a Google search.[12]

-

Inosine-5'-monophosphate Disodium Salt Hydrate. (n.d.). LGC Standards. Retrieved from a Google search.[6]

-

Yamaguchi, S. (1967). The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate. Journal of Food Science. Retrieved from a Google search.[19]

-

Regulatory Standards for Disodium Inosinate and Disodium Guanylate in the US EU and Global Markets. (2025, March 19). EssFeed. Retrieved from a Google search.[34]

-

Inosine-5-Monophosphate, Disodium Salt Hydrate. (n.d.). MP Biomedicals. Retrieved from a Google search.[10]

-

Inosine 5'-Monophosphate Disodium Salt Hydrate. (n.d.). CymitQuimica. Retrieved from a Google search.[7]

-

Inosine 5′-monophosphate disodium salt hydrate, from yeast, Grade III, ≥98% (HPLC). (n.d.). Sigma-Aldrich. Retrieved from a Google search.[8]

-

THE SCIENCE BEHIND PURINE METABOLISM. (2023, May 16). Austin Tommy. Retrieved from a Google search.[14]

-

Inosine 5'-Monophosphate Disodium Salt Hydrate. (n.d.). Tokyo Chemical Industry. Retrieved from a Google search.

-

Yamaguchi, S. (1967). The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate. Journal of Food Science. Retrieved from a Google search.[39]

-

Inosine: A bioactive metabolite with multimodal actions in human diseases. (n.d.). Frontiers. Retrieved from a Google search.[5]

-

Inosine as a therapeutic supplement. (n.d.). EBSCO Research Starters. Retrieved from a Google search.[25]

-

Safety and efficacy of IMP (disodium 5′‐inosinate) produced by fermentation with Corynebacterium stationis KCCM 80161 for all animal species. (n.d.). PMC - NIH. Retrieved from a Google search.[40]

-

Disodium 5'-guanylate and disodium 5'-inosinate. (n.d.). Inchem.org (WHO Food Additives Series 32). Retrieved from a Google search.[36]

-

Inosine 5'-monophosphate disodium salt hydrate. (n.d.). PubChem. Retrieved from a Google search.[41]

-

What is Inosine used for? (2024, June 14). Patsnap Synapse. Retrieved from a Google search.[23]

-

Scientific rationale and benefits of nucleotide supplementation of infant formula. (n.d.). PubMed. Retrieved from a Google search.[26]

-

Inosine. (n.d.). In Wikipedia. Retrieved from a Google search.[16]

-

Nucleotides in Infant Formula. (2019, September 30). Prosol. Retrieved from a Google search.[28]

-

Inosine-5'-monophosphate (sodium salt hydrate). (n.d.). Cayman Chemical. Retrieved from a Google search.[15]

-

Assay results for disodium 5′-inosinate. (n.d.). ResearchGate. Retrieved from a Google search.[30]

-

Nucleotides in Infant Nutrition: A Must or an Option. (n.d.). karger.com. Retrieved from a Google search.[27]

-

Inosine 5'-monophosphate disodium salt hydrate. (n.d.). Biosynth. Retrieved from a Google search.[42]

-

Understanding the Role and Impact of Flavor Enhancer 631 in Food Products. (2024, October 31). medium.com. Retrieved from a Google search.[17]

-

Disodium Guanylate: Uses, Nutrition, and Safety. (2020, March 23). Healthline. Retrieved from a Google search.[20]

-

Inosine – a multifunctional treatment for complications of neurologic injury. (n.d.). PubMed Central. Retrieved from a Google search.[24]

-

The Role of Dietary Nucleotides in Neonatal and Infant Nutrition. (n.d.). Singapore Medical Journal. Retrieved from a Google search.[29]

-

Inosine-5'-monophosphate disodium salt hydrate. (n.d.). Thermo Fisher Scientific. Retrieved from a Google search.[43]

-

The synergistic taste effect of monosodium glutamate and disodium 5'-inosinate. (n.d.). J-Global. Retrieved from a Google search.

-

Nucleotides in Infant Nutrition: Effects on Immune Function. (n.d.). Karger Publishers. Retrieved from a Google search.[44]

-

Development of a high-performance liquid chromatography method for analyzing disodium 5'-guanylate and disodium 5'-inosinate levels in flavor enhancers. (2018, December 1). Universitas Indonesia. Retrieved from a Google search.[31]

-

e631 Disodium Inosinate. (n.d.). ConsoInfo. Retrieved from a Google search.[21]

-

E631 – Disodium 5'-inosinate. (n.d.). proE.info. Retrieved from a Google search.[22]

-

E631 - Disodium inosinate. (n.d.). The Vegan Catalog. Retrieved from a Google search.[38]

-

E631 Disodium inosinate. (n.d.). Additives - Food - Risks/Facts/Backgrounds. Retrieved from a Google search.[37]

-

DISODIUM 5'-INOSINATE. (n.d.). fao.org. Retrieved from a Google search.[9]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2019, September 24). European Union. Retrieved from a Google search.[32]

-

Analysis of Disodium 5. (n.d.). Amanote Research. Retrieved from a Google search.[45]

Sources

- 1. chromozoom.app [chromozoom.app]

- 2. イノシン 5′-一リン酸 二ナトリウム塩 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Disodium inosinate - Wikipedia [en.wikipedia.org]

- 4. foodadditives.net [foodadditives.net]

- 5. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]

- 6. Inosine-5'-monophosphate Disodium Salt Hydrate [lgcstandards.com]

- 7. Inosine 5'-Monophosphate Disodium Salt Hydrate [cymitquimica.com]

- 8. 肌苷-5′-单磷酸 二钠盐 水合物 from yeast, Grade III, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. fao.org [fao.org]

- 10. mpbio.com [mpbio.com]

- 11. Purine metabolism - Wikipedia [en.wikipedia.org]

- 12. columbia.edu [columbia.edu]

- 13. youtube.com [youtube.com]

- 14. THE SCIENCE BEHIND PURINE METABOLISM | Austin Tommy [austintommy.com.ng]

- 15. caymanchem.com [caymanchem.com]

- 16. Inosine - Wikipedia [en.wikipedia.org]

- 17. Understanding the Role and Impact of Flavor Enhancer 631 in Food Products [tengerchemical.com]

- 18. researchgate.net [researchgate.net]

- 19. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate | Semantic Scholar [semanticscholar.org]

- 20. Disodium Guanylate: Uses, Nutrition, and Safety [healthline.com]

- 21. consoinfo.org [consoinfo.org]

- 22. E631 – Disodium 5’-inosinate | proE.info [proe.info]

- 23. What is Inosine used for? [synapse.patsnap.com]

- 24. Inosine – a multifunctional treatment for complications of neurologic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inosine as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]

- 26. Scientific rationale and benefits of nucleotide supplementation of infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ima.org.il [ima.org.il]

- 28. Infant Formula – PROSOL [prosol.it]

- 29. smj.org.sg [smj.org.sg]

- 30. researchgate.net [researchgate.net]

- 31. scholar.ui.ac.id [scholar.ui.ac.id]

- 32. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 33. kidsadvisory.com [kidsadvisory.com]

- 34. essfeed.com [essfeed.com]

- 35. An Overview of Disodium Inosinate (E631) - FoodWrite [foodwrite.co.uk]

- 36. 788. Disodium 5'-guanylate and disodium 5'-inosinate (WHO Food Additives Series 32) [inchem.org]

- 37. E631 Disodium inosinate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]

- 38. E631 - Disodium inosinate | The Vegan Catalog [thevegcat.com]

- 39. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate (1967) | Shizuko Yamaguchi | 327 Citations [scispace.com]

- 40. Safety and efficacy of IMP (disodium 5′‐inosinate) produced by fermentation with Corynebacterium stationis KCCM 80161 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Inosine 5'-monophosphate disodium salt hydrate | C11H15N4Na2O8P | CID 138394062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 42. Inosine 5'-monophosphate disodium salt hydrate | 4691-65-0 | NI02985 [biosynth.com]

- 43. Inosine-5'-monophosphate disodium salt hydrate 100 g | Request for Quote [thermofisher.com]

- 44. karger.com [karger.com]

- 45. (PDF) Analysis of Disodium 5’-Guanylate and Disodium [research.amanote.com]

Inosine 5'-monophosphate disodium salt hydrate structure and properties

An In-depth Technical Guide to Inosine 5'-Monophosphate Disodium Salt Hydrate: Structure, Properties, and Applications

Introduction

Inosine 5'-monophosphate (IMP), a pivotal intermediate in the metabolism of purines, is fundamental to numerous biological processes.[1] Its disodium salt hydrate form is a stable and versatile compound, making it highly valuable across various scientific and industrial domains. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and diverse applications of Inosine 5'-monophosphate disodium salt hydrate, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Inosine 5'-monophosphate disodium salt hydrate is the disodium salt of inosinic acid, a ribonucleotide.[] The structure consists of a hypoxanthine base attached to a ribose sugar, which is in turn phosphorylated at the 5' position. The presence of two sodium ions neutralizes the charge on the phosphate group, and the hydrate form indicates the presence of associated water molecules.

The molecular formula is C₁₀H₁₁N₄Na₂O₈P · xH₂O, with the anhydrous molecular weight being 392.17 g/mol .[3] It is identified by several CAS numbers depending on the degree of hydration, with 352195-40-5 being a common identifier.[3][4]

Physicochemical Properties

The physical and chemical characteristics of Inosine 5'-monophosphate disodium salt hydrate are crucial for its handling, storage, and application. It typically presents as a white to off-white crystalline powder.[5]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P · xH₂O | [3][6] |

| Molecular Weight | 392.17 g/mol (anhydrous basis) | [3] |

| Appearance | White or off-white crystalline powder | [5] |

| Solubility | Soluble in water | [7] |

| Storage Temperature | 2-8°C, protected from light | [6] |

| Stability | Stable under normal conditions | [4] |

Biological Significance and Mechanism of Action

Inosine 5'-monophosphate is a central molecule in purine metabolism. It is the first nucleotide formed during the de novo synthesis of purines and serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of DNA and RNA.[1]

Role in Purine Metabolism

The biochemical pathways involving IMP are critical for cellular energy, signaling, and proliferation. The diagram below illustrates the central role of IMP in purine biosynthesis.

As illustrated, IMP is synthesized de novo from phosphoribosyl pyrophosphate (PRPP) and various amino acids and other small molecules. Alternatively, it can be generated through the salvage pathway from hypoxanthine via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is then converted to AMP or GMP, the latter reaction being catalyzed by IMP dehydrogenase (IMPDH), a key enzyme and a target for immunosuppressive and antiviral drugs.[1]

Applications in Research and Industry

The unique properties of Inosine 5'-monophosphate disodium salt hydrate have led to its widespread use in various fields.

Food Industry

It is widely used as a flavor enhancer, often in combination with monosodium glutamate (MSG), to create the umami taste in a variety of food products, including instant noodles, chips, and sauces.[][5][8] Its ability to potentiate the umami flavor makes it a valuable food additive.[1]

Pharmaceuticals and Drug Development

In the pharmaceutical industry, it serves as a key ingredient in some medications aimed at enhancing cellular energy metabolism.[5][8] Furthermore, due to its central role in nucleotide synthesis, IMP and its metabolic pathways are significant targets for drug development. For instance, inhibitors of IMPDH are explored as potential antiviral and anti-cancer agents.[1]

Biotechnology and Research

In biotechnology, Inosine 5'-monophosphate disodium salt hydrate is crucial for nucleic acid synthesis, making it valuable in genetic research and the development of biopharmaceuticals.[5][8] It is also a common component in cell culture media to support the growth and maintenance of various cell lines.[8]

As a substrate for IMP dehydrogenase, it is used to study the distribution, specificity, and kinetics of this enzyme.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of IMP

This protocol outlines a general method for the quantification of IMP in a sample, for instance, in food products or biological tissues.

Objective: To determine the concentration of Inosine 5'-monophosphate in a sample using reverse-phase HPLC.

Materials:

-

Inosine 5'-monophosphate disodium salt hydrate (as standard)

-

HPLC-grade water

-

HPLC-grade methanol

-

Potassium phosphate monobasic

-

Phosphoric acid

-

0.45 µm syringe filters

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of Inosine 5'-monophosphate disodium salt hydrate and dissolve it in HPLC-grade water to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer (e.g., 50 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid).

-

The mobile phase can be a gradient of the phosphate buffer (Eluent A) and methanol (Eluent B).

-

-

Sample Preparation:

-

Homogenize the sample in an appropriate buffer.

-

Centrifuge the homogenate to pellet solids.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set the UV detector to monitor at 249 nm.[1]

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the standards and the prepared sample.

-

Run a suitable gradient program to elute the IMP.

-

-

Data Analysis:

-

Identify the IMP peak in the chromatograms based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of IMP in the sample by interpolating its peak area on the calibration curve.

-

Safety and Handling

Inosine 5'-monophosphate disodium salt hydrate is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory safety practices should be followed. It is recommended to handle it in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[4][7]

Conclusion

Inosine 5'-monophosphate disodium salt hydrate is a compound of significant interest due to its central role in biochemistry and its wide range of applications. Its stability and solubility make it a preferred form for use in the food industry, pharmaceutical research, and biotechnology. A thorough understanding of its structure, properties, and the biochemical pathways it is involved in is essential for its effective application in scientific research and industrial processes.

References

-

MP Biomedicals. (n.d.). Inosine-5-Monophosphate, Disodium Salt, Hydrate. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Inosine-5'-monophosphate disodium salt hydrate. Retrieved from [Link]

-

PubChem. (n.d.). Inosine 5'-monophosphate disodium salt hydrate. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:1192013-78-7 | Inosine 5'-monophosphate disodium salt hydrate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Inosine 5'-Monophosphate Disodium Salt, Hydrate, 5g, Each. Retrieved from [Link]

-

Laboratory Discounter. (n.d.). Inosine 5'-Monophosphate Disodium Salt Hydrate >98.0%(HPLC)(E) 1g. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Inosine 5-monophosphate disodium salt hydrate. Retrieved from [Link]

Sources

The Cornerstone of Savory: A Technical Guide to the Discovery and History of Inosine 5'-Monophosphate Disodium Salt Hydrate

Abstract

Inosine 5'-monophosphate (IMP), and its stable disodium salt hydrate, represents a cornerstone in both cellular metabolism and the science of taste. Initially identified as a fundamental building block in purine biosynthesis, its discovery opened new avenues in understanding nucleic acid metabolism and created novel therapeutic targets. Concurrently, and perhaps more famously, its isolation from natural sources heralded the scientific characterization of "umami," the fifth basic taste. This guide provides an in-depth exploration of the discovery, history, and core scientific principles of IMP. It details its biochemical significance, the historical milestones that defined its role as a flavor enhancer, and the technical methodologies for its production and analysis. This document is intended for researchers, scientists, and professionals in drug development and food science, offering a blend of historical context and practical, field-proven insights.

Introduction: A Tale of Two Discoveries

The history of Inosine 5'-monophosphate is not a single narrative but a convergence of two distinct scientific quests: the quest to understand the fundamental building blocks of life and the quest to deconstruct the essence of flavor. On one hand, biochemists elucidated its central role as the first fully formed purine nucleotide in the de novo synthesis pathway, a critical branch point for the creation of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of RNA and DNA.[1][2] On the other hand, a parallel discovery was unfolding in the culinary world, where Japanese scientists were meticulously isolating the compounds responsible for the savory taste that defines many traditional foods.

This guide traces this dual history, from IMP's foundational role in purine metabolism to its industrial-scale production as a key component in the global food industry's flavor enhancement toolkit.

The Biochemical Epicenter: IMP in Purine Metabolism

Inosine 5'-monophosphate is the first compound in the de novo purine synthesis pathway to feature a complete purine ring system.[3] This complex pathway, occurring in the cytosol of cells, assembles the purine ring onto a ribose-5-phosphate scaffold.[2] IMP then stands at a critical metabolic crossroads, its fate dictated by the cell's requirements for either adenosine or guanine nucleotides.[3]

Two primary enzymatic pathways diverge from IMP:

-

Conversion to AMP: This two-step process requires energy in the form of Guanosine Triphosphate (GTP).

-

Conversion to GMP: This pathway involves the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP) by the enzyme IMP dehydrogenase (IMPDH) , followed by the incorporation of an amino group.[3][4]

The activity of IMPDH is the rate-limiting step in the production of guanine nucleotides, making it a significant target for antiviral, anticancer, and immunosuppressive therapies.[4][5]

Caption: Central Role of IMP in Purine Biosynthesis.

The Genesis of Umami: A Flavor Revolution

While biochemists were mapping metabolic pathways, a revolution in taste perception was underway in Japan. This journey began with Professor Kikunae Ikeda of Tokyo Imperial University, who in 1908 identified L-glutamic acid as the source of the distinct savory taste of kombu (kelp) broth, which he named "umami."[6][7] This laid the groundwork for his student, Dr. Shintaro Kodama, who in 1913, discovered that another substance contributed to the umami taste of dried bonito flakes (katsuobushi).[1][6] This substance was identified as the ribonucleotide inosine 5'-monophosphate (IMP).

The story of umami was further enriched in 1957 when Dr. Akira Kuninaka found that guanosine 5'-monophosphate (GMP) from shiitake mushrooms also elicited this savory taste.[1] Crucially, Kuninaka's most significant contribution was the discovery of the synergistic effect between glutamate and these 5'-ribonucleotides.[1][6] When combined, the perceived umami intensity is magnified many times more than the sum of the individual components.[5]

The Molecular Mechanism of Umami Synergy

The synergistic enhancement of umami is not merely a perceptual phenomenon but is rooted in a specific molecular interaction at the taste receptor level. The umami taste is mediated by a heterodimeric G-protein-coupled receptor (GPCR) known as T1R1/T1R3.[8][9]

Current models propose a cooperative ligand-binding mechanism within the Venus flytrap domain (VFT) of the T1R1 subunit:

-

Glutamate Binding: L-glutamate binds to a site near the hinge region of the T1R1 VFT, causing it to partially close.

-

IMP Binding: IMP binds to an adjacent site near the opening of the VFT.[8]

-

Stabilization and Signal Amplification: The binding of IMP further stabilizes the closed conformation of the VFT, locking the glutamate molecule in place and significantly amplifying the signal sent to the brain.[8][9] This allosteric interaction explains why IMP and GMP can enhance the umami taste by up to fifteen-fold.[5]

Caption: Molecular Mechanism of Umami Synergy.

Production Methodologies: From Lab to Industrial Scale

The commercial demand for IMP as a flavor enhancer necessitated the development of large-scale production methods. While chemical synthesis is possible, it is often complex and less economical.[10] Industrial production is dominated by biological methods, primarily fermentation and enzymatic synthesis.

Fermentative Production

Fermentation using specific microbial strains, particularly mutants of Corynebacterium glutamicum (also known as Corynebacterium ammoniagenes), is a cornerstone of industrial IMP production.[11][12] These strains are metabolically engineered to overproduce and excrete purine nucleosides, such as inosine, into the culture medium.

Experimental Protocol: Industrial Fermentation of Inosine

-

Strain Selection: Utilize a high-yielding, genetically modified strain of Corynebacterium glutamicum with mutations that deregulate purine biosynthesis and block the conversion of inosine to other metabolites.

-

Inoculum Preparation: a. Cultivate the strain on an agar slant containing a rich medium (e.g., nutrient agar) for 24-48 hours at 30°C. b. Transfer a loopful of cells to a seed flask containing a seed culture medium (e.g., glucose, peptone, yeast extract, NaCl). c. Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 18-24 hours until a dense culture is achieved.

-

Fermentation Medium: Prepare the main fermentation medium. A typical composition includes:

-

Carbon Source: Glucose (100-150 g/L) or other cheap carbohydrate sources like molasses.[13]

-

Nitrogen Source: Urea (10-20 g/L), ammonium sulfate, or corn steep liquor.[14]

-

Phosphorus Source: Potassium dihydrogen phosphate (KH2PO4, 1-2 g/L).

-

Minerals & Growth Factors: Magnesium sulfate (MgSO4·7H2O, 0.5 g/L), biotin, and other trace elements.[15]

-

-

Fermentation Process: a. Sterilize the fermenter and medium at 121°C for 20-30 minutes. b. Inoculate the main fermenter with the seed culture (typically 5-10% v/v). c. Maintain fermentation conditions:

- Temperature: 30-33°C.

- pH: Maintain at 6.5-7.5 using automated addition of ammonia or sodium hydroxide.

- Aeration & Agitation: Supply sterile air and maintain agitation to ensure sufficient dissolved oxygen levels. d. Monitor the fermentation for 48-72 hours, tracking glucose consumption, cell density, and inosine concentration.

-

Harvesting: Once peak inosine concentration is reached, harvest the fermentation broth.

-

Downstream Processing: a. Separate the microbial cells from the broth via centrifugation or microfiltration. b. The resulting supernatant, rich in inosine, is then used for enzymatic phosphorylation.

Enzymatic Synthesis

The inosine produced via fermentation is converted to IMP through a targeted enzymatic phosphorylation reaction. This is a highly specific and efficient method.

Experimental Protocol: Enzymatic Phosphorylation of Inosine to IMP

-

Enzyme Source: Utilize an inosine kinase (EC 2.7.1.73) or a guanosine/inosine kinase.[12][16] Often, this is produced via overexpression in a recombinant host like E. coli.[11]

-

Reaction Mixture Preparation: a. To the inosine-rich supernatant from the fermentation, add the phosphate donor, typically ATP or a polyphosphate. b. Add a source of magnesium ions (e.g., MgCl2), which are essential cofactors for kinase activity. c. Add the inosine kinase enzyme preparation (either as a purified enzyme or using whole cells of the recombinant E. coli strain).[11]

-

Reaction Conditions: a. Adjust the pH of the mixture to the optimal range for the kinase, typically around pH 7.0. b. Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37-50°C) for several hours. c. Monitor the conversion of inosine to IMP using HPLC.

-

Purification and Isolation: a. Once the reaction is complete, purify the IMP from the reaction mixture using techniques like ion-exchange chromatography. b. Precipitate the IMP as its disodium salt by adding sodium hydroxide and an alcohol like ethanol. c. Collect the crystalline Inosine 5'-monophosphate disodium salt hydrate, wash with ethanol, and dry under vacuum.

Caption: General Workflow for IMP Production.

Analytical Methodologies

Accurate quantification of IMP is critical for process control in production and for quality assurance in final food products. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are the most common and reliable methods.

Quantification by HPLC-UV

Protocol: Reversed-Phase HPLC for IMP Quantification

-

Sample Preparation: a. Food Products: Homogenize the sample. Extract with perchloric acid or hot water to precipitate proteins and release nucleotides. Centrifuge and filter the supernatant through a 0.45 µm syringe filter. b. Fermentation Broth: Centrifuge to remove cells. Dilute the supernatant with mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][18]

-

Mobile Phase: An aqueous buffer, often containing a phosphate buffer and an ion-pairing reagent like hexane-1-sulfonic acid sodium salt to improve retention of the polar nucleotide.[17][18] A common mobile phase is a mixture of potassium phosphate buffer and methanol.[19]

-

Detection: UV detector set at approximately 250-255 nm, which is near the absorbance maximum for IMP.[17][18]

-

Temperature: Ambient or controlled at 25-30°C.

-

-

Quantification: a. Prepare a standard curve using certified reference standards of Inosine 5'-monophosphate disodium salt hydrate. b. Inject prepared samples and standards into the HPLC system. c. Identify the IMP peak by its retention time compared to the standard. d. Quantify the concentration based on the peak area and the standard curve.

Enzymatic Assay

This method relies on the specific activity of IMP dehydrogenase (IMPDH) and is useful for determining IMPDH activity itself or for quantifying IMP if all other substrates are in excess.

Protocol: Spectrophotometric Assay for IMPDH Activity

-

Principle: The assay measures the rate of conversion of IMP to XMP by IMPDH, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.[1][5]

-

Reagents:

-

Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.0, containing KCl and EDTA).

-

IMP solution (Substrate).

-

NAD+ solution (Cofactor).

-

IMPDH enzyme preparation (or cell lysate containing the enzyme).

-

-

Procedure: a. Set a spectrophotometer to 340 nm and maintain the temperature at 37°C. b. In a quartz cuvette, combine the assay buffer, NAD+ solution, and IMP solution. c. Initiate the reaction by adding the IMPDH enzyme preparation. d. Immediately begin recording the absorbance at 340 nm over time.

-

Calculation: a. Determine the initial linear rate of the reaction (ΔA340/min). b. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH production, which corresponds to the rate of IMP consumption.

Physicochemical Properties and Applications

Inosine 5'-monophosphate is typically supplied as its highly stable and water-soluble disodium salt hydrate for industrial applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₁N₄Na₂O₈P·xH₂O | [9][20] |

| Molecular Weight | 392.17 g/mol (anhydrous) | [7][9] |

| Appearance | White to off-white crystalline powder | [7][9] |

| Solubility | Soluble in water | [21] |

| Storage | Store in a cool, dry place (2-8°C recommended), protected from light. | [20] |

| Stability | Stable under normal storage conditions. | [9] |

Applications:

-

Food Industry: Widely used as a flavor enhancer (E number E631) in soups, sauces, snacks, and seasonings to impart and enhance umami flavor, often in combination with MSG (E621).[22]

-

Pharmaceutical Research: IMP and its metabolic enzymes, particularly IMPDH, are critical targets for the development of immunosuppressive, antiviral, and anticancer drugs.[3][4]

-

Biotechnology and Cell Culture: Used as a component in cell culture media to support the growth of cells that may have impaired de novo purine synthesis.[13]

Conclusion

From its humble origins as a key molecule in cellular energy and replication to its celebrated status as a pillar of savory flavor, Inosine 5'-monophosphate disodium salt hydrate has a rich and multifaceted history. Its discovery fundamentally altered our understanding of both purine metabolism and the sensory science of taste. The development of robust fermentation and enzymatic synthesis protocols has transformed it from a laboratory curiosity into a globally significant industrial product. For researchers in drug discovery, it remains a critical target for therapeutic intervention. For food scientists, it is an indispensable tool for crafting the satisfying, savory flavors that define cuisines worldwide. This guide has aimed to provide a comprehensive technical overview, bridging the gap between its biochemical significance and its practical application, grounded in the scientific integrity of its discovery and history.

References

-

Zhang, F., Klebansky, B., Fine, R. M., & Xu, H. (2008). Molecular mechanism for the umami taste synergism. Proceedings of the National Academy of Sciences, 105(52), 20930–20934. Available from: [Link]

-

Chaudhari, N., & Roper, S. D. (2010). The discovery of umami (the fifth basic taste) and its implications. The Journal of Nutrition, 140(6), 1125S–1127S. Available from: [Link]

-

Haskó, G., Sitkovsky, M., & Csóka, B. (2021). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. Methods in Molecular Biology, 2337, 145–152. Available from: [Link]

-

Krishnamurthy, R. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology, 13(1), 220291. Available from: [Link]

-

Mori, H., Iida, A., Fujio, T., & Teshiba, S. (1997). A novel process of inosine 5'-monophosphate production using overexpressed guanosine/inosine kinase. Applied Microbiology and Biotechnology, 48(6), 693–698. Available from: [Link]

-

Natalia, D. K., & Rukmana, T. I. (2019). Development of a High-Performance Liquid Chromatography Method for Analyzing Disodium 5′-Inosinate Levels in Flavor Enhancers. International Journal of Applied Pharmaceutics, 11(1), 123-129. Available from: [Link]

-

Natalia, D. K., Harmita, & Rukmana, T. I. (2018). DEVELOPMENT OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ANALYZING DISODIUM 5′-GUANYLATE AND DISODIUM 5′-INOSINATE LEVELS IN FLAVOR ENHANCERS. International Journal of Applied Pharmaceutics, 10(Special Issue 1), 28-33. Available from: [Link]

-

Wikipedia. (n.d.). Inosine kinase. Retrieved from [Link]

-

Senthilvelan, A., Shanmugasundaram, M., & Kore, A. R. (2020). An efficient protection-free chemical synthesis of inosine 5'-nucleotides. Nucleosides, Nucleotides & Nucleic Acids, 39(6), 829–837. Available from: [Link]

-

Wulansari, D., & Riyanto, S. (2022). Data-Driven High-Performance Liquid Chromatography Method for the Simultaneous Analysis of Disodium Guanylate and Disodium Inosinate in Mushrooms. Molecules, 27(19), 6529. Available from: [Link]

-

YouTube. (2024). Steps in the pathway for Inosine Monophosphate (IMP). Retrieved from [Link]

-

The Royal Society. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology. Available from: [Link]

-

Natalia, D. K., Harmita, & Rukmana, T. I. (2018). Development of a high-performance liquid chromatography method for analyzing disodium 5′-guanylate and disodium 5′-inosinate levels in flavor enhancers. International Journal of Applied Pharmaceutics. Available from: [Link]

-

Leal, D., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]

-

Mori, H., Iida, A., Fujio, T., & Teshiba, S. (1997). A novel process of inosine 5'-monophosphate production using overexpressed guanosine/inosine kinase. Applied Microbiology and Biotechnology, 48(6), 693-698. Available from: [Link]

-

Natalia, D. K., Harmita, & Rukmana, T. I. (2018). Development of a High-Performance Liquid Chromatography Method for Analyzing Disodium 5′-Guanylate and Disodium 5′-Inosinate Levels in Flavor Enhancers. International Journal of Applied Pharmaceutics. Available from: [Link]

-

Plana-Bonamaisó, A., et al. (2022). Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants. Journal of Biological Chemistry, 298(3), 101658. Available from: [Link]

-

Sridevi, A., & Narasimha, G. (2013). Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability. Journal of Microbiology and Biotechnology, 23(11), 1549-1555. Available from: [Link]

- Becker, J., & Wittmann, C. (2008). Methods for the Preparation of Lysine by Fermentation of Corynebacterium Glutamicum. Google Patents.

-

Csóka, B., et al. (2021). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. The FASEB Journal, 35(11), e21935. Available from: [Link]

-

Hermann, T. (2021). Industrial production of amino acids by coryneform bacteria. Journal of Biotechnology, 339, 1-16. Available from: [Link]

-

SlideShare. (n.d.). Development of media for industrial fermentation. Retrieved from [Link]

-

YouTube. (2024). Inhibition of Inosine Monophosphate (IMP) Biosynthesis by Antibacterial Agents. Retrieved from [Link]

Sources

- 1. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. researchgate.net [researchgate.net]

- 3. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LDH Assay Kit [acsu.buffalo.edu]

- 7. Inosine 5'-Monophosphate Disodium Salt Hydrate [cymitquimica.com]

- 8. bmrservice.com [bmrservice.com]

- 9. fishersci.com [fishersci.com]

- 10. An efficient protection-free chemical synthesis of inosine 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 12. A novel process of inosine 5'-monophosphate production using overexpressed guanosine/inosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mlsu.ac.in [mlsu.ac.in]

- 15. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inosine kinase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. scholar.ui.ac.id [scholar.ui.ac.id]

- 19. researchgate.net [researchgate.net]

- 20. Inosine 5'-monophosphate disodium salt hydrate | 4691-65-0 | NI02985 [biosynth.com]

- 21. caymanchem.com [caymanchem.com]

- 22. Inosine 5'-monophosphate disodium salt(4691-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Pivotal Role of Inosine 5'-monophosphate (IMP) in Cellular Metabolism and Beyond: A Technical Guide

This guide offers an in-depth exploration of Inosine 5'-monophosphate (IMP), a critical nucleotide that stands at the crossroads of cellular metabolism. Presented in its stable disodium salt hydrate form for research applications, IMP's significance extends from its fundamental role in the synthesis of genetic material to its influence on cellular signaling and even gustatory perception. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of IMP's biological functions, methodologies for its study, and its implications in therapeutic development.

Introduction: The Centrality of Inosine 5'-monophosphate

Inosine 5'-monophosphate (IMP) is a purine ribonucleotide, a molecule composed of the purine base hypoxanthine, the sugar ribose, and a single phosphate group. It is the first fully formed purine nucleotide synthesized in the de novo pathway, making it the central precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of RNA and DNA.[1][2][3] Beyond this foundational role, IMP and its derivatives are integral to cellular energy transfer, signaling cascades, and various physiological processes.[4][5] The disodium salt hydrate form is widely used in research and various industries due to its stability and solubility.[4][6]

IMP in the Purine Metabolic Network

The concentration and flux of purine nucleotides are tightly regulated to meet the cell's metabolic demands for replication, repair, and energy. IMP is the linchpin of this regulation, participating in both the de novo and salvage pathways of purine biosynthesis.

De Novo Purine Biosynthesis: The Birth of the Purine Ring

The de novo pathway constructs the purine ring from simpler precursors, such as amino acids, bicarbonate, and formyl groups.[1] This intricate, multi-step enzymatic process culminates in the synthesis of IMP.[7]

The pathway begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). The committed step is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase.[7] A series of subsequent reactions adds the remaining atoms to form the complete purine ring of IMP.[1][8]

Caption: De Novo Purine Biosynthesis Pathway to IMP.

The Salvage Pathway: A Recycling Mechanism

The salvage pathway is an energy-efficient alternative to de novo synthesis, recycling purine bases from the degradation of nucleic acids. The key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine and PRPP to IMP.[1][7] This pathway is crucial in tissues with high energy demands and limited de novo synthesis capacity.

The Branch Point: IMP as the Precursor to AMP and GMP

IMP serves as the critical branch point for the synthesis of AMP and GMP, ensuring a balanced supply of these essential nucleotides.[8][9]

-

Conversion to AMP: A two-step process that requires GTP for energy. IMP is first converted to adenylosuccinate by adenylosuccinate synthetase, followed by the removal of fumarate by adenylosuccinate lyase to yield AMP.[8][10]

-

Conversion to GMP: Also a two-step process, but it requires ATP. IMP is oxidized to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH), which is the rate-limiting step.[11][12] XMP is then converted to GMP by GMP synthetase.[1][10]

The regulation of these pathways is a classic example of feedback inhibition, where AMP and GMP inhibit the first enzymes in their respective branches, ensuring a balanced production of adenine and guanine nucleotides.[8][9]

Sources

- 1. Purine metabolism - Wikipedia [en.wikipedia.org]

- 2. Inosinic acid - Wikipedia [en.wikipedia.org]

- 3. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. microbenotes.com [microbenotes.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. news-medical.net [news-medical.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Inosine 5'-Monophosphate (IMP) Disodium Salt Hydrate in Cellular Metabolism

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Inosine 5'-monophosphate (IMP), a pivotal nucleotide in cellular metabolism. We will delve into its core biochemical functions, the intricate regulatory networks it governs, and its profound implications as a therapeutic target. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and methodologies, ensuring a robust and applicable understanding.

Section 1: The Centrality of Inosine 5'-Monophosphate in Purine Metabolism

Inosine 5'-monophosphate (IMP) occupies a unique and critical branch point in the biosynthesis of purine nucleotides.[1] It is the first compound in the de novo synthesis pathway to feature a complete purine ring system.[1] From this juncture, cellular metabolism directs the flow of nitrogen and carbon into the production of adenosine 5'-monophosphate (AMP) and guanosine 5'-monophosphate (GMP), the essential building blocks for DNA and RNA.[1][2] Cells maintain their purine pools through two primary, interconnected pathways: the energy-intensive de novo synthesis pathway and the energetically favorable salvage pathway.[3][4]

-

De Novo Synthesis: This pathway constructs the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and one-carbon units from the folate cycle.[2][5] The multi-step process culminates in the synthesis of IMP.[5][6] This pathway is particularly crucial in rapidly proliferating cells, which have a high demand for nucleotides.[7]

-

Salvage Pathway: This pathway recycles pre-existing purine bases (hypoxanthine, guanine, and adenine) and nucleosides from cellular turnover and dietary sources.[3][5][6] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key player, converting hypoxanthine and guanine back into IMP and GMP, respectively.[5][6][8] The salvage pathway is generally the primary source of purines under normal physiological conditions.[8]

The balance between these two pathways is tightly regulated to meet the cell's metabolic needs.

The Bifurcation of Purine Synthesis: IMP to AMP and GMP

IMP serves as the direct precursor for both AMP and GMP, with two distinct enzymatic steps governing each branch.[9]

-

Conversion to AMP: The synthesis of AMP from IMP is a two-step process requiring energy in the form of GTP. First, adenylosuccinate synthetase catalyzes the condensation of IMP with aspartate to form adenylosuccinate. Subsequently, adenylosuccinate lyase removes fumarate to yield AMP.

-

Conversion to GMP: The pathway to GMP also involves two steps and requires ATP. Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[10][11][12][13] This is the rate-limiting step in de novo guanine nucleotide biosynthesis.[7][11][12] Following this, GMP synthase utilizes the amide group from glutamine to convert XMP to GMP.

This intricate regulation ensures a balanced supply of adenine and guanine nucleotides for nucleic acid synthesis and other metabolic processes.

Section 2: The Purinosome: A Metabolon for Enhanced Efficiency

Emerging evidence suggests that the enzymes of the de novo purine synthesis pathway are not randomly distributed within the cytoplasm but can dynamically assemble into a multi-enzyme complex known as the purinosome.[2][11] This spatial organization is thought to enhance metabolic flux by channeling intermediates between successive enzymes, minimizing the diffusion of substrates and preventing their entry into competing metabolic pathways.[14] The formation and dissolution of the purinosome are regulated by the cellular demand for purines.[11][15]

The study of purinosomes often involves fluorescence microscopy to visualize the co-localization of fluorescently tagged purine synthesis enzymes.[2][11]

Section 3: Inosine Monophosphate Dehydrogenase (IMPDH): A Key Regulatory Node and Therapeutic Target

IMPDH, the enzyme responsible for the first committed step in GMP synthesis, is a critical control point in purine metabolism.[10][11][12][13] Its activity is tightly regulated to meet the cellular demand for guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction (G-proteins), and energy transfer.[7][11] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, exhibit upregulated IMPDH activity to sustain their high demand for guanine nucleotides.[7][12] This dependency makes IMPDH an attractive target for therapeutic intervention.[10][11][12]

IMPDH Inhibitors: From Immunosuppression to Antimicrobial Agents

A number of potent and selective IMPDH inhibitors have been developed and are used clinically.[10][11] These inhibitors typically work by binding to the active site of IMPDH, preventing the conversion of IMP to XMP.[11] This leads to a depletion of the intracellular guanine nucleotide pool, which in turn inhibits DNA and RNA synthesis and ultimately halts cell proliferation.[11][13]

-

Immunosuppression: Mycophenolic acid (MPA) and its prodrug mycophenolate mofetil are widely used as immunosuppressants to prevent organ transplant rejection.[11][16] By inhibiting IMPDH, these drugs selectively target the proliferation of T and B lymphocytes, which are highly dependent on the de novo purine synthesis pathway.[17]

-

Antiviral and Antimicrobial Therapy: The replication of certain viruses and bacteria is also highly dependent on the host cell's or their own nucleotide pools.[10][11][13] IMPDH inhibitors can therefore exert antiviral and antimicrobial effects by starving these pathogens of essential guanine nucleotides.[10][15][18] The structural differences between human and microbial IMPDH enzymes offer opportunities for the development of pathogen-specific inhibitors.[10][19][20]

Section 4: Experimental Protocols for Studying IMP Metabolism

A thorough understanding of IMP metabolism requires robust and reproducible experimental methodologies. The following section provides detailed, step-by-step protocols for key experiments in this field.

Metabolic Flux Analysis of the Purine Salvage Pathway Using Stable Isotope Labeling

Causality: Stable isotope labeling is a powerful technique to trace the metabolic fate of a molecule and quantify the flux through a specific pathway.[3] By introducing a "heavy" isotope-labeled precursor, we can distinguish it and its downstream metabolites from their "light" counterparts using mass spectrometry. This allows for a dynamic view of metabolic activity that is not achievable with simple concentration measurements.

Protocol: Tracing Adenine Salvage with Adenine-¹⁵N₅ [10]

Objective: To quantify the contribution of the adenine salvage pathway to the overall purine nucleotide pool in cultured cells.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Adenine-¹⁵N₅

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol, pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

High-performance liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of the experiment.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of Adenine-¹⁵N₅ (e.g., 10-100 µM).

-

Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the Adenine-¹⁵N₅ labeling medium to the cells.

-

-

Time Course Incubation: Incubate the cells for various time points (e.g., 0, 30 min, 1h, 5h) to monitor the incorporation of the label over time.

-

Metabolite Extraction:

-

At each time point, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add a sufficient volume of pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the lysate vigorously.

-

Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

LC-MS Analysis: Analyze the extracted metabolites by LC-MS to determine the ratio of labeled to unlabeled purine nucleotides (AMP, ADP, ATP, IMP, GMP, GDP, GTP).

-

Data Analysis: Calculate the fractional labeling of each metabolite at each time point. This is the ratio of the labeled metabolite peak area to the total (labeled + unlabeled) peak area.[3]

In Vitro IMPDH Enzyme Activity Assay

Causality: A direct measurement of enzyme activity is essential for screening potential inhibitors and for characterizing the kinetic properties of the enzyme. This assay measures the rate of NADH production, which is directly proportional to the rate of IMP conversion to XMP.

Protocol: Spectrophotometric Assay of IMPDH Activity [3]

Objective: To measure the enzymatic activity of purified IMPDH or IMPDH in cell lysates.

Materials:

-

Purified IMPDH enzyme or cell lysate containing IMPDH

-

Reaction Buffer: 50 mM KH₂PO₄ pH 8.5, 5 mM DTT

-

Substrate solution: Inosine 5'-monophosphate (IMP)

-

Cofactor solution: Nicotinamide adenine dinucleotide (NAD⁺)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Enzyme Preparation: If using purified enzyme, dilute it to the desired concentration in the reaction buffer. If using cell lysate, prepare the lysate as described in the metabolic flux analysis protocol.

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the enzyme preparation to the wells.

-

For blank wells, add the same components but substitute the enzyme with buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

To start the reaction, add the NAD⁺ and IMP solutions to the wells to achieve the desired final concentrations (e.g., 1 mM NAD⁺ and 1 mM IMP).

-

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The increase in absorbance is due to the formation of NADH.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production (moles/min).

-

Enzyme activity is typically expressed as units (µmol of product formed per minute) per mg of protein.

-

Data Presentation:

| Condition | IMPDH Activity (nmol/min/mg protein) |

| Control | 150.2 ± 12.5 |

| Inhibitor A (1 µM) | 25.8 ± 3.1 |

| Inhibitor B (1 µM) | 135.6 ± 10.9 |

| Hypothetical data for illustrative purposes. |

Quantification of Intracellular IMP by LC-MS/MS

Causality: Accurate quantification of intracellular metabolite levels is crucial for understanding the metabolic state of a cell and the effects of genetic or pharmacological perturbations. LC-MS/MS provides high sensitivity and specificity for the quantification of small molecules like IMP in complex biological matrices.

Protocol: Targeted Quantification of IMP [6]

Objective: To accurately measure the concentration of IMP in cultured cells.

Materials:

-

Cultured cells

-

Metabolite extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., ¹³C-labeled IMP)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Harvest cells and perform metabolite extraction as described in the metabolic flux analysis protocol.

-

Spike the samples with a known amount of the internal standard before extraction to account for sample loss and matrix effects.

-

-

LC Separation:

-

Inject the extracted metabolites onto a suitable HPLC column (e.g., a reversed-phase C18 column).

-

Use a gradient of aqueous and organic mobile phases to separate IMP from other metabolites.

-

-

MS/MS Detection:

-

Introduce the eluent from the HPLC into the mass spectrometer.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Set the instrument to detect specific precursor-to-product ion transitions for both IMP and the internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of IMP.

-

Calculate the concentration of IMP in the samples by comparing the peak area ratio of IMP to the internal standard against the standard curve.

-

Section 5: Concluding Remarks and Future Directions

Inosine 5'-monophosphate stands as a cornerstone of cellular metabolism, with its synthesis and utilization being tightly regulated to maintain cellular homeostasis. The central role of IMP and its downstream metabolic pathways, particularly the IMPDH-catalyzed step, has made it a focal point for drug discovery and development. The methodologies outlined in this guide provide a robust framework for investigating the intricate details of IMP metabolism.

Future research will likely focus on a more integrated understanding of how purine metabolism is coordinated with other cellular processes. The study of purinosomes and their regulation is still in its early stages and promises to reveal new layers of metabolic control. Furthermore, the development of novel IMPDH inhibitors with improved selectivity and pharmacokinetic properties remains an active area of research, with the potential to yield new therapies for a range of diseases.

References

-

NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. [Link]

-

Baresova, V., et al. (2018). Study of purinosome assembly in cell-based model systems with de novo purine synthesis and salvage pathway deficiencies. FEBS Open Bio, 8(8), 1326-1334. [Link]

-

Kovacs, E., et al. (2019). Detecting Purinosome Metabolon Formation with Fluorescence Microscopy. Methods in Molecular Biology, 1869, 149-160. [Link]

-

Haskó, G., & Cronstein, B. N. (2013). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. The Journal of Immunology, 190(8), 4195-4203. [Link]

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. [Link]

-

Pankiewicz, K. W. (2016). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Advances, 6(81), 77853-77866. [Link]

-

Pedley, A. M., & Benkovic, S. J. (2017). A New View into the Regulation of Purine Metabolism – The Purinosome. Trends in Biochemical Sciences, 42(2), 141-154. [Link]

-

Anderson, N. M., et al. (2016). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Pharmaceutical and Biomedical Analysis, 131, 231-238. [Link]

-